3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound that features a benzimidazole moiety, an oxadiazole ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multi-step organic reactionsCommon reagents used in these steps include sulfur-containing compounds, nitriles, and fluorinated aromatic compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The oxadiazole ring may participate in hydrogen bonding or π-π interactions, enhancing the compound’s binding affinity. The trifluoromethyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds containing the benzimidazole moiety, such as benzimidazole itself and its various substituted derivatives.
Oxadiazole derivatives: Compounds with the oxadiazole ring, including 1,2,4-oxadiazole and its substituted forms.
Trifluoromethyl-substituted compounds: Molecules with a trifluoromethyl group, such as trifluoromethylbenzene and its derivatives.
Uniqueness
3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is unique due to the combination of these three functional groups in a single molecule. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H16F3N5O2S |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
3-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C20H16F3N5O2S/c21-20(22,23)12-5-7-13(8-6-12)24-17(29)9-10-18-27-16(28-30-18)11-31-19-25-14-3-1-2-4-15(14)26-19/h1-8H,9-11H2,(H,24,29)(H,25,26) |
InChI Key |
MZJCYTHONZFJKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=NOC(=N3)CCC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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